4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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Overview
Description
4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a complex organic compound with a unique structure that combines a morpholine ring, a sulfonyl group, a tetramethylpiperidine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps, starting with the preparation of the individual components. The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization. The tetramethylpiperidine moiety is often prepared via the reaction of piperidine with methyl iodide in the presence of a base. The final step involves the coupling of these components with a benzamide derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring can enhance binding affinity. The tetramethylpiperidine moiety may contribute to the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-yl heptanoate: A compound with a similar tetramethylpiperidine moiety but different functional groups.
4-(2,2,6,6-tetramethylpiperidin-4-yl)morpholine: A compound with a similar morpholine and tetramethylpiperidine structure.
Uniqueness
4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its sulfonyl group provides strong interactions with molecular targets, while the morpholine and tetramethylpiperidine moieties enhance its stability and binding affinity. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-19(2)13-16(14-20(3,4)22-19)21-18(24)15-5-7-17(8-6-15)28(25,26)23-9-11-27-12-10-23/h5-8,16,22H,9-14H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESRLIUHSZMHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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